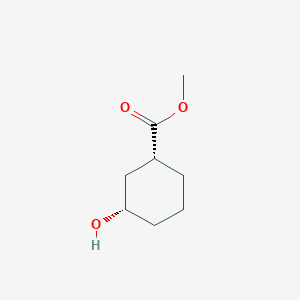
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
概要
説明
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group at the third carbon and a carboxylate ester group at the first carbon. This compound is notable for its stereochemistry, with the hydroxyl group and the carboxylate ester group positioned in a specific three-dimensional arrangement, making it a chiral molecule.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can be synthesized through several methods:
-
Reduction of Ketones: : One common method involves the reduction of methyl (1R,3S)-3-oxocyclohexane-1-carboxylate using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperatures to ensure the selective formation of the desired stereoisomer.
-
Hydrolysis and Esterification: : Another approach involves the hydrolysis of methyl (1R,3S)-3-hydroxycyclohexane-1-carboxamide followed by esterification. The hydrolysis can be achieved using acidic or basic conditions, and the resulting carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursor compounds under high pressure and temperature conditions. This approach is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
-
Reduction: : The ester group can be reduced to an alcohol using strong reducing agents such as LiAlH4.
-
Substitution: : The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: CrO3 in acetone, PCC in dichloromethane.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: Methyl (1R,3S)-3-oxocyclohexane-1-carboxylate.
Reduction: Methyl (1R,3S)-3-hydroxycyclohexane-1-methanol.
Substitution: Methyl (1R,3S)-3-chlorocyclohexane-1-carboxylate.
科学的研究の応用
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:
-
Chemistry: : It serves as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in the study of enzyme-substrate interactions due to its chiral nature, helping to elucidate mechanisms of enzyme specificity and activity.
-
Medicine: : It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting metabolic and cardiovascular diseases.
-
Industry: : The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism by which methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, its chiral centers interact with enzymes and receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions, affecting the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds such as:
-
Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate: : This stereoisomer differs in the spatial arrangement of the hydroxyl group, leading to different reactivity and interaction profiles.
-
Methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate: : Another stereoisomer with distinct physical and chemical properties due to its unique stereochemistry.
-
Cyclohexane-1,3-dicarboxylate: : Lacks the hydroxyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and interaction characteristics, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


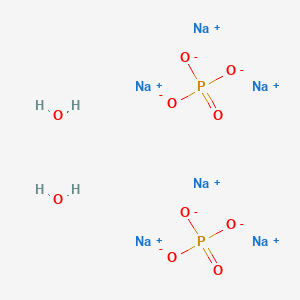
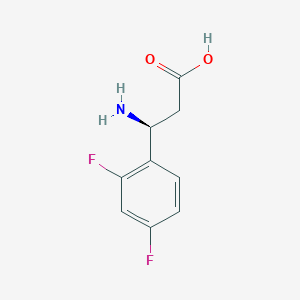
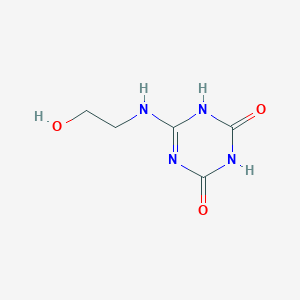
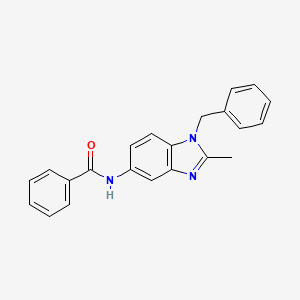
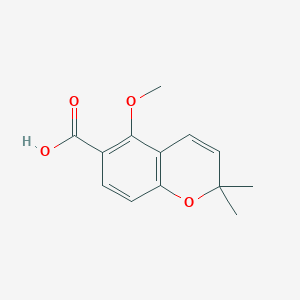
![2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone](/img/structure/B3393958.png)
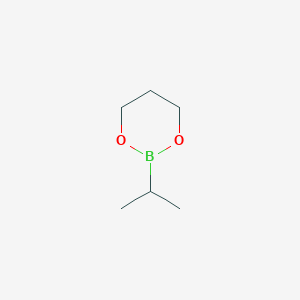
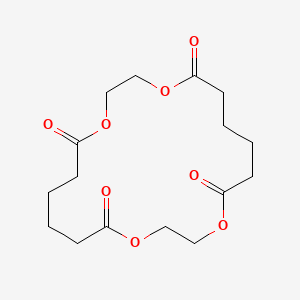
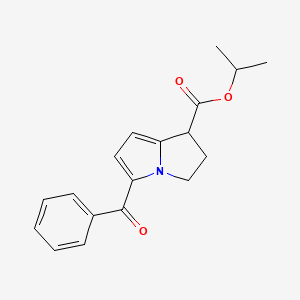
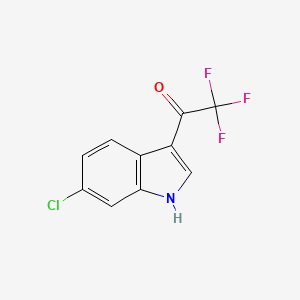
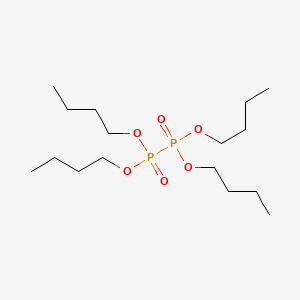
![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)
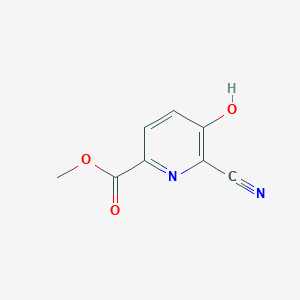
![6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B3394028.png)
